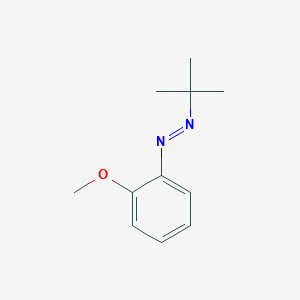
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-, also known as tert-butyl(2-methoxyphenyl)diazene, is an organic compound with the molecular formula C11H16N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. Diazene compounds are known for their diverse applications in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- typically involves the reaction of tert-butylamine with 2-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the formation of the nitrogen-nitrogen double bond.
Industrial Production Methods
Industrial production of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- involves the interaction of the nitrogen-nitrogen double bond with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The aromatic ring and tert-butyl group influence the reactivity and selectivity of the compound in different pathways.
類似化合物との比較
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Another diazene compound with similar structural features but different reactivity and applications.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A related compound with different substituents on the aromatic ring, leading to distinct chemical properties.
Uniqueness
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- is unique due to the presence of both the tert-butyl and 2-methoxyphenyl groups, which confer specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and materials science.
特性
CAS番号 |
832077-02-8 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
tert-butyl-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-12-9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 |
InChIキー |
BOSYCVTZFVNVBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


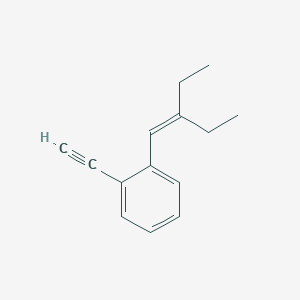
![4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206055.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
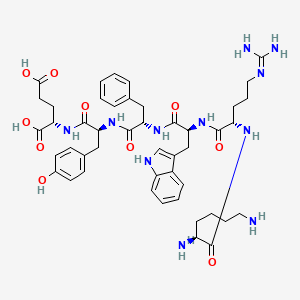
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
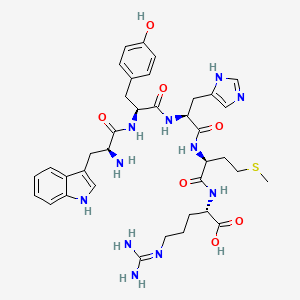
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)


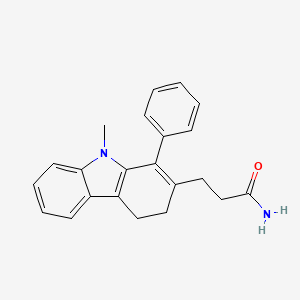

![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
